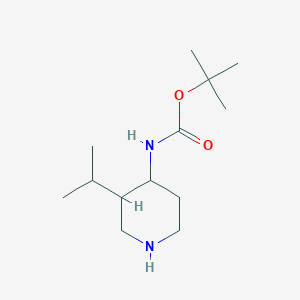

Carbamato de tert-butilo N-(3-propan-2-ilpiperidin-4-il)

Descripción general

Descripción

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate: . This compound is known for its stability and versatility, making it a valuable component in chemical synthesis and research.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Tert-butyl carbamate + 3-propan-2-ylpiperidine | Room temperature, solvent (DCM) | High |

| 2 | Purification via column chromatography | Ethyl acetate/methanol gradient | >90% |

Neuroprotective Effects

Research indicates that tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound can inhibit amyloid beta aggregation and reduce oxidative stress in astrocytes, which are critical in maintaining neuronal health.

Case Study: Neuroprotection Against Amyloid Beta

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta . Results indicated a significant reduction in cell death and inflammatory cytokines, showcasing its potential as a therapeutic agent in neurodegeneration .

Antimicrobial Activity

Another promising application is the antimicrobial activity of tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate. Preliminary studies suggest that it may exhibit antibacterial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Study: Antimicrobial Testing

In vitro assays demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

Pain Management

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate has been investigated for its analgesic properties. It acts on peripheral cannabinoid receptors, which could lead to reduced pain perception without the psychoactive effects associated with traditional cannabinoids.

Case Study: Analgesic Efficacy

In animal models, administration of this compound resulted in reduced pain responses compared to control groups, indicating its potential utility in pain management therapies .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In a carrageenan-induced rat paw edema model, tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate demonstrated significant anti-inflammatory effects comparable to standard treatments like indomethacin .

Data Summary Table

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-propan-2-ylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Mecanismo De Acción

The mechanism of action of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

- Tert-butyl N-(2,3-dihydroxypropyl)carbamate

- Tert-butyl N-(2-piperidin-3-ylethyl)carbamate

- Tert-butyl N-(2-morpholin-2-ylethyl)carbamate

Comparison: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate stands out due to its unique structural features and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions, making it a preferred choice in various applications .

Actividad Biológica

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate is a compound of interest in pharmaceutical research, particularly regarding its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Molecular Formula : CHNO

- Molecular Weight : 240.35 g/mol

- CAS Number : 1803598-41-5

Research indicates that tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate may exert its biological effects through several pathways:

- Inhibition of Acetylcholinesterase (AChE) : This compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in synaptic clefts. This mechanism is crucial for enhancing cognitive functions and memory retention, particularly in AD models .

- β-secretase Inhibition : The compound also demonstrates inhibitory effects on β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which leads to the formation of amyloid-beta plaques characteristic of AD . The inhibition of this pathway suggests a dual mechanism that could potentially reduce amyloid aggregation and improve neuronal health.

- Anti-inflammatory Effects : In vitro studies have shown that tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in astrocytes exposed to amyloid-beta . This action may help mitigate neuroinflammation associated with neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

- Cell Viability : The compound significantly improved cell viability in astrocytes treated with amyloid-beta, suggesting a protective effect against neurotoxic insults .

- Amyloid Aggregation : At concentrations around 100 μM, tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate exhibited an 85% inhibition rate on amyloid aggregation, indicating its potential as a therapeutic agent in preventing plaque formation .

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD revealed:

| Study Type | Treatment Group | Aβ Levels (pg/mL) | β-secretase Activity (IC50) | Observations |

|---|---|---|---|---|

| Control | - | 150 ± 10 | - | Baseline Aβ levels |

| Scopolamine | - | 200 ± 15 | Increased | Induced AD-like symptoms |

| Tert-butyl Carbamate | +100 μM | 180 ± 12 | Decreased | Moderate protective effect |

| Galantamine | +10 mg/kg | 160 ± 8 | Significant decrease | Established drug comparison |

The results indicated that while tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate reduced Aβ levels compared to control, it did not exhibit significant differences compared to galantamine, which is a well-established treatment for AD .

Propiedades

IUPAC Name |

tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-9(2)10-8-14-7-6-11(10)15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYNGRLYQWWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782853-07-9 | |

| Record name | tert-butyl N-[3-(propan-2-yl)piperidin-4-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.